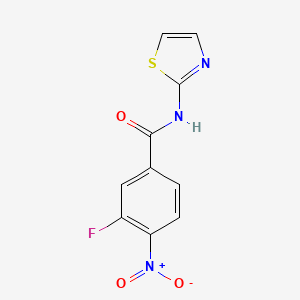
4-Nitro-3-fluoro-N-thiazol-2-yl-benzamide
カタログ番号 B8581364
分子量: 267.24 g/mol
InChIキー: NHOHWFKOXBMGTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07674912B2
Procedure details


4-Nitro-3-fluoro benzoic acid (535 mmol) was dissolved in toluene (500 mL) and tetrahydrofuran (THF) (75 mL). SOCl2 (930 mmol) was added and the mixture was heated at 65° C. for 5 h. The reaction mixture was cooled and the solvent removed by evaporation. The residue was re-dissolved in 1,2-dichloroethane. This solution was added dropwise to a suspension of 2-aminothiazole (480 mmol) and DIPEA (370 mmol) in 1,2-dichloroethane (1 L) with mechanical stirring, while the temperature was kept at 45° C. Upon complete addition the reaction mixture was heated at 60° C. for 1.5 h, then allowed to cool to room temperature and stirred over night. The reaction mixture was filtered, the solids were washed with 1,2-dichloroethane and dried in vacuo to give 4-nitro-3-fluoro-N-thiazol-2-yl-benzamide.







Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][C:5]=1[F:13])([O-:3])=[O:2].O=S(Cl)Cl.[NH2:18][C:19]1[S:20][CH:21]=[CH:22][N:23]=1.CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1.O1CCCC1.ClCCCl>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH:18][C:19]2[S:20][CH:21]=[CH:22][N:23]=2)=[O:10])=[CH:6][C:5]=1[F:13])([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
535 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=O)O)C=C1)F
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
930 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
480 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
370 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Four
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred over night
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was re-dissolved in 1,2-dichloroethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 45° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 60° C. for 1.5 h
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with 1,2-dichloroethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=O)NC=2SC=CN2)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
